molecular formula C5H4ClNO B14282541 1-Chloro-3-oxocyclobutane-1-carbonitrile CAS No. 138450-48-3

1-Chloro-3-oxocyclobutane-1-carbonitrile

Cat. No.: B14282541
CAS No.: 138450-48-3
M. Wt: 129.54 g/mol
InChI Key: ZXGFSIKNHNFOAQ-UHFFFAOYSA-N
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Description

1-Chloro-3-oxocyclobutane-1-carbonitrile (CAS 138450-48-3) is a valuable chemical building block in organic and medicinal chemistry research. This functionalized cyclobutane derivative, with the molecular formula C 5 H 4 ClNO and a molecular weight of 129.544 g/mol , features both a reactive chloro group and a nitrile moiety on a single carbon adjacent to a ketone, making it a versatile scaffold for constructing more complex molecular architectures. Its high structural complexity, characterized by a LogP of 0.85 and a Topological Polar Surface Area (TPSA) of 40.86 Ų , is typical of intermediates used in the development of active pharmaceutical ingredients (APIs). The 3-oxocyclobutane-1-carbonitrile core is a privileged structure in drug discovery, and its chloro-substituted derivatives are particularly useful in explorations of structure-activity relationships (SAR) and in the synthesis of novel chemical entities . Researchers utilize this compound in various synthetic transformations, including nucleophilic substitutions and cycloadditions, to access compounds with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Properties

CAS No.

138450-48-3

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

IUPAC Name

1-chloro-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2

InChI Key

ZXGFSIKNHNFOAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 3-Ketocyclobutanecarbonitrile

The most widely documented method involves the chlorination of 3-ketocyclobutanecarbonitrile using phosphorus pentachloride (PCl₅) or antimony pentachloride (SbCl₅). In a representative procedure, 3-ketocyclobutanecarbonitrile is dissolved in a halogenated solvent (e.g., carbon tetrachloride) and treated with PCl₅ at 0–25°C for 1–10 hours. This exothermic reaction proceeds via geminal dichlorination of the ketone, yielding 3,3-dichlorocyclobutanecarbonitrile as an intermediate. Subsequent elimination of HCl under basic conditions (e.g., aqueous NaOH) generates the target compound with a reported yield of 65–75%.

Key Reaction Parameters

  • Temperature : Subambient conditions (0–25°C) minimize side reactions.
  • Solvent : Halogenated solvents enhance chlorination efficiency by stabilizing reactive intermediates.
  • Catalyst : Lewis acids like AlCl₃ accelerate the reaction but risk over-chlorination.

Cyclization of α-Chloro-β-cyano Ketones

Bienfait et al. (1991) demonstrated an alternative route starting from α-chloro-β-cyano ketones. In this approach, malononitrile reacts with a chlorinated enone precursor in the presence of piperidine, inducing cyclization via a conjugate addition mechanism. The reaction proceeds at room temperature over 24–48 hours, achieving yields of 50–60%. While milder than chlorination methods, this pathway requires stringent control of steric and electronic effects to prevent ring-opening side reactions.

Optimization and Mechanistic Insights

Role of Solvent and Catalysts

Comparative studies reveal that non-polar solvents (e.g., benzene) favor cyclization by reducing solvation of the transition state, whereas polar aprotic solvents (e.g., DMF) improve chlorination kinetics. Catalytic amounts of triethylamine (TEA) have been shown to enhance HCl elimination during the final step, increasing yields to 80% in optimized setups.

Byproduct Analysis and Purification

GC-MS analyses of crude reaction mixtures identify dichlorinated byproducts (e.g., 3,3-dichlorocyclobutanecarbonitrile) and oligomers derived from radical polymerization. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by ¹H NMR and IR spectroscopy.

Industrial Applications and Scalability

The scalability of the PCl₅-mediated route has been validated in pilot-scale reactors (10–100 L), with process intensification techniques (e.g., continuous flow systems) reducing reaction times by 40%. However, challenges persist in handling PCl₅’s corrosivity and managing HCl off-gases. Emerging green chemistry approaches explore ionic liquids as recyclable solvents to improve sustainability.

Chemical Reactions Analysis

1-Chloro-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Reactivity

Synthesis Methods

  • While specific synthetic routes for 1-chloro-3-oxocyclobutane-1-carbonitrile are not detailed in the provided search results, a related compound, 2,2-dimethyl-3-oxocyclobutane-1-carbonitrile, can be synthesized through a [2+2] cycloaddition reaction between 2,2-dimethyl-3-phenyl-2H-azirine and electron-deficient nitriles at elevated temperatures. This process yields 2H-imidazole derivatives, which can be modified to obtain the desired product.
  • Another method involves reacting trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile with 2-acylpyrroles under basic conditions, leading to complex tetracyclic products.

Role in Organic Synthesis

  • 1-Chloro-3-oxocyclobutane-1-carbonitrile serves as a crucial precursor in synthesizing complex molecular architectures and introducing various functional groups.

No specific case studies are available within the provided search results.

Related Compounds and Reactions

  • 3-Chlorocyclobutane-1-carbonitrile: This related compound (C5H6ClN) has the PubChem CID 71404903 .
  • 1-Chloro-3-methyl-2-butene: Used in the synthesis of geraniol, as an alkylating agent, and as a reagent in hyperforin . It also acts as an antibiotic to inhibit the growth of tumor cells .

Literature

Mechanism of Action

The mechanism of action of 1-Chloro-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-Chloro-3-oxocyclobutane-1-carbonitrile but differ in substituents, leading to distinct physicochemical and reactivity profiles.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-Chloro-3-oxocyclobutane-1-carbonitrile (Target) C₅H₄ClNO 141.55 Cl, oxo, nitrile High polarity, strained ring
1-(3-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 3-chlorophenyl, nitrile Aromatic ring enhances lipophilicity
1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile C₁₁H₈BrNO 266.10 4-bromophenyl, oxo, nitrile Heavier halogen, potential for SNAr reactions
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid C₆H₇NO₃S 173.19 methylsulfanyl, oxo, carboxylic acid Acidic functional group, hydrogen bonding
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile C₉H₁₃NO₂S 199.27 sulfone, nitrile Electron-withdrawing sulfone group

Q & A

Q. How can researchers mitigate risks of electrostatic discharge during large-scale reactions involving this compound?

  • Methodological Answer : Ground all equipment, use conductive materials (e.g., stainless steel reactors), and maintain relative humidity >60% to dissipate static charges. Anti-static additives (e.g., Stadis 450) in solvents further reduce ignition risks .

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